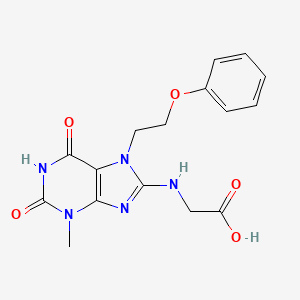

2-((3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenoxyacetic acid derivatives is well-documented in the literature. For instance, a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides were synthesized by coupling the corresponding phenoxyacetic acid with amino acid methyl esters or dipeptides using DCC as a coupling agent and TEA as a base . This method could potentially be adapted for the synthesis of the compound of interest by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives is characterized by the presence of a phenoxy group attached to an acetic acid moiety. The crystal structure of (2-methylphenoxy)acetic acid reveals dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules . Such hydrogen bonding patterns are crucial for the stability and conformation of these compounds and could be relevant for the compound of interest as well.

Chemical Reactions Analysis

Phenoxyacetic acid derivatives can participate in various chemical reactions, including esterification and complexation with metals. For example, the crystal structures of different metal complexes of phenoxyacetic acid derivatives have been determined, showing diverse coordination geometries and bonding interactions . These reactions are important for understanding the reactivity and potential applications of the compound of interest in forming complexes or derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. Gas chromatographic methods have been developed for the determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol, using synthesized standards such as 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid . These methods rely on the unique retention times and mass spectrometric properties of the compounds, which are also relevant for the analysis of the compound of interest.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Compounds with structural similarities to the queried chemical have been investigated for their ability to modify the oxygen affinity of human hemoglobin, suggesting their potential application in clinical or biological areas needing oxygen supply modulation, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. These compounds, including 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its derivatives, have demonstrated significant allosteric effects on hemoglobin, offering insights into designing new therapeutic agents (Randad et al., 1991).

Conformational Analysis of Phenoxyacetic Acid Derivatives

Research on phenoxyacetic acid derivatives, including structural studies using single-crystal X-ray diffraction, has provided valuable information on the conformations of these molecules in both their free and adduct forms. This knowledge contributes to understanding the molecular interactions and stability of compounds with similar structures, potentially guiding the synthesis of new materials with tailored properties (Lynch et al., 2003).

Synthesis and Characterization of Organometallic Complexes

The study of triorganotin(IV) derivatives of compounds structurally related to the queried chemical has expanded the understanding of organometallic chemistry, particularly in the synthesis and structural characterization of metal complexes. These complexes have shown potential for applications in catalysis and material science due to their unique structural properties (Baul et al., 2002).

Green Chemistry and Drug Discovery

Investigations into environmentally friendly synthesis methods for compounds structurally analogous to the queried chemical emphasize the importance of sustainable approaches in drug design and discovery. This research direction aligns with the growing demand for greener pharmaceutical manufacturing processes, highlighting the potential for the development of new analgesic and antipyretic agents using green chemistry principles (Reddy et al., 2014).

properties

IUPAC Name |

2-[[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-20-13-12(14(24)19-16(20)25)21(15(18-13)17-9-11(22)23)7-8-26-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHADDZLYKHZDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC(=O)O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)